
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features multiple halogen substitutions, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by their sequential halogenation and cyclization to form the pyrazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s halogen substitutions allow it to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole stands out due to its unique combination of halogen substitutions and pyrazole ring structure. Similar compounds include:
- 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(3-chlorophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole
These compounds share structural similarities but differ in their specific halogen substitutions, which can lead to variations in their chemical properties and reactivity .
Properties
Molecular Formula |
C22H13Br2Cl3N2 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H13Br2Cl3N2/c23-16-5-1-3-13(9-16)21-20(27)22(14-4-2-6-17(24)10-14)29(28-21)12-15-7-8-18(25)11-19(15)26/h1-11H,12H2 |
InChI Key |
LRRIOPGSJLOCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


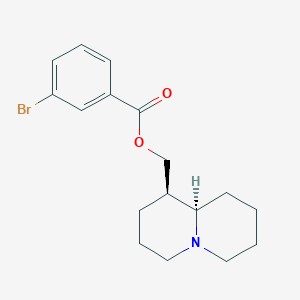
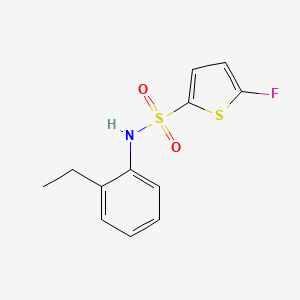
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10912411.png)

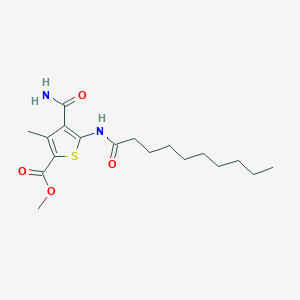
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10912419.png)
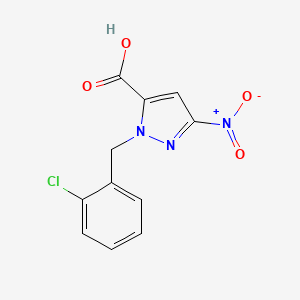
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912441.png)
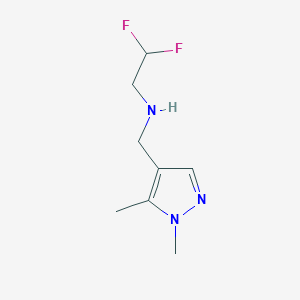
![2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10912456.png)
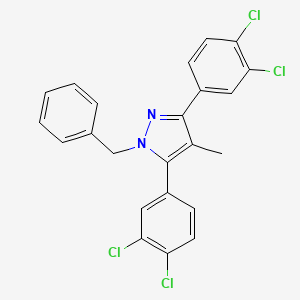

![6-cyclopropyl-N-[4-(2-methoxyphenoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912465.png)
![3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912471.png)
